Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
Description
Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a piperidine derivative featuring a benzyl carbamate group at the 1-position and a 2-hydroxyethyl substituent at the 3-position of the piperidine ring. This compound is part of a broader class of piperidine-based intermediates used in pharmaceutical and organic synthesis due to their versatility in functionalization. The hydroxyl group on the ethyl chain enhances hydrophilicity, making it suitable for applications requiring aqueous solubility or further derivatization (e.g., esterification or etherification).
Properties
IUPAC Name |
benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-10-8-13-7-4-9-16(11-13)15(18)19-12-14-5-2-1-3-6-14/h1-3,5-6,13,17H,4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWVPZLPLBICGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 2-hydroxyethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs .
Types of Reactions:
Common Reagents and Conditions:
- **Oxidation
Biological Activity
Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a benzyl group and a hydroxyethyl group. Its molecular formula is CHNO, with a molecular weight of approximately 275.36 g/mol. The presence of both amine and carboxylic acid functional groups allows for various chemical interactions, enhancing its biological activity.
Target of Action
The compound primarily interacts with the olfactory system in insects, specifically targeting odorant receptors (ORs) and ionotropic receptors (IRs). This interaction leads to an inability to recognize host cues, thereby acting as an insect repellent.
Biochemical Pathways
Research indicates that this compound disrupts the olfactory signaling pathways in insects, which can be leveraged in pest control applications. Moreover, it has been studied for potential enzyme inhibition, contributing to its therapeutic effects in various medical contexts.
Insect Repellent Properties
The primary biological activity observed is the repelling effect on insects, which is attributed to the disruption of their olfactory system. This characteristic suggests potential applications in developing natural insect repellents.
Enzyme Inhibition
Studies have indicated that this compound may inhibit specific enzymes associated with neurological disorders. For example, it has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets for Alzheimer's disease therapies .
Neurological Disorders
The compound's ability to inhibit cholinesterase enzymes positions it as a candidate for treating Alzheimer's disease. Research has demonstrated that modifications to the piperidine structure can enhance binding affinity and selectivity towards these enzymes, potentially leading to improved therapeutic outcomes .
Cancer Therapy
This compound has been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and exhibit cytotoxic effects comparable to established chemotherapeutic agents .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate with structurally related piperidine derivatives, focusing on molecular properties, substituent effects, and applications.
Table 1: Comparative Analysis of Piperidine Derivatives
*Estimated based on structural analogy to .
Structural and Functional Differences
Substituent Effects on Physicochemical Properties: The 2-hydroxyethyl group in the target compound increases hydrophilicity compared to analogs like Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate, which contains a lipophilic ester group . Amino-substituted derivatives (e.g., Benzyl 4-aminopiperidine-1-carboxylate) exhibit basicity, enabling salt formation or coordination chemistry, but their toxicological profiles are poorly characterized .
Synthetic Utility :
- tert-Butyl-protected analogs (e.g., tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate) are favored in peptide synthesis due to the ease of deprotection under acidic conditions .
- Multi-step syntheses are common for complex substituents, such as the 5-step route for Benzyl 4-[-2-(2-hydroxyethyl)cyclopropyl]piperidine-1-carboxylate .
Stability and Reactivity :
- Compounds with electron-withdrawing groups (e.g., esters in Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate) may exhibit lower thermal stability compared to hydroxylated derivatives .
- Hydroxyl groups in the target compound and Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate enable hydrogen bonding, influencing solubility and crystallinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
